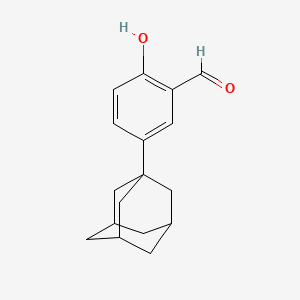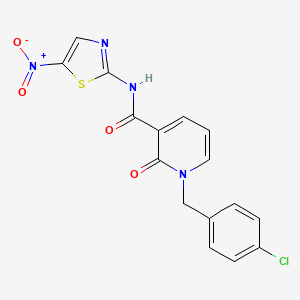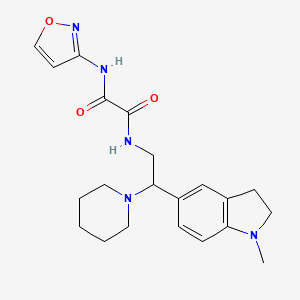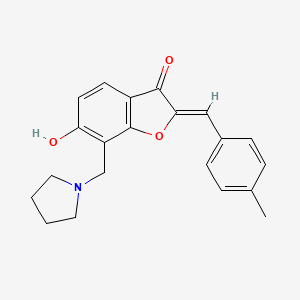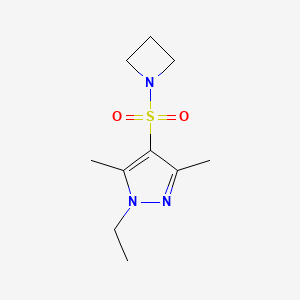
4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that features a unique combination of functional groups
Wissenschaftliche Forschungsanwendungen
4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of suitable precursors under controlled conditions.
Sulfonylation: The azetidine ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Pyrazole formation: The final step involves the formation of the pyrazole ring through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Wirkmechanismus
The mechanism of action of 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(azetidine-1-sulfonyl)phenylboronic acid
- 4-(azetidine-1-sulfonyl)-benzenesulfonyl chloride
- 4-(azetidine-1-sulfonyl)benzoic acid
Uniqueness
4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole is unique due to its combination of an azetidine ring, sulfonyl group, and pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-(azetidin-1-ylsulfonyl)-1-ethyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-4-13-9(3)10(8(2)11-13)16(14,15)12-6-5-7-12/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYPXNOKTVXCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline](/img/structure/B2675974.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2675975.png)
![3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2675976.png)

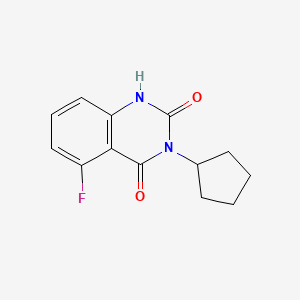
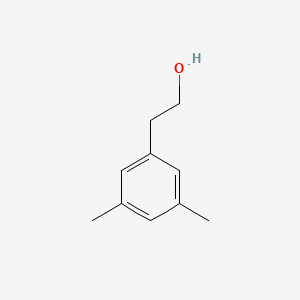
![N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide](/img/structure/B2675984.png)
![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2675990.png)
